Bienvenue dans la boutique en ligne BenchChem!

Tiquizium (bromide)

Muscarinic receptor pharmacology Radioligand binding GI smooth muscle

Tiquizium bromide (HSR-902, Thiaton) is a quaternary ammonium antimuscarinic with 3–4× greater GI receptor affinity than atropine and gastric antisecretory potency substantially exceeding butylscopolamine. Its detrusor muscle binding (Ki comparable to oxybutynin) and documented ureteral colic efficacy make it the superior reference compound for GI spasm, peptic ulcer, and urological pharmacology research. For multi-tissue muscarinic antagonist profiling, published comparator data against atropine, butylscopolamine, oxybutynin, and tiotropium are available.

Molecular Formula C19H24BrNS2
Molecular Weight 410.4 g/mol
Cat. No. B14779103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiquizium (bromide)
Molecular FormulaC19H24BrNS2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
InChIInChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16?,20-;/m1./s1
InChIKeyVKBNGRDAHSELMQ-ALAWQYECSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiquizium Bromide for Scientific Procurement: Antispasmodic Agent with Documented Muscarinic Receptor Binding Profile


Tiquizium bromide (HSR-902, Thiaton®) is a quaternary ammonium antimuscarinic agent developed by Hokuriku Seiyaku Co., Ltd. and approved in Japan in 1984 for gastrointestinal and biliary spasmolytic indications [1][2]. It acts as a competitive antagonist at muscarinic acetylcholine receptors, with radioligand binding studies demonstrating its classification as an atropine-type, nonselective muscarinic antagonist [3]. The compound's structural features include a trans-quinolizidinium core with diarylmethylene substitution, conferring potent smooth muscle relaxant activity with clinical applications across gastritis, peptic ulcer disease, irritable bowel syndrome, biliary dyskinesia, and urolithiasis-associated spastic pain [4].

Why Tiquizium Bromide Cannot Be Simply Substituted with Other Quaternary Ammonium Antispasmodics


Generic substitution among quaternary ammonium antimuscarinics is not pharmacologically or clinically justified due to substantial differences in receptor binding profiles, tissue-specific potency gradients, and quantitative efficacy outcomes. Tiquizium bromide exhibits 3- to 4-fold greater affinity for gastrointestinal muscarinic receptors compared with atropine [1], and its gastric antisecretory potency substantially exceeds that of butylscopolamine bromide . Furthermore, comparative clinical trials document differential efficacy rates between tiquizium bromide and butylscopolamine in ureteral colic pain management [2]. These quantitative distinctions preclude interchangeable use in both research models and clinical applications.

Tiquizium Bromide Quantitative Differentiation Guide: Evidence-Based Comparator Data for Procurement Decisions


GI Tract Muscarinic Receptor Affinity: 3- to 4-Fold Superiority Over Atropine in Radioligand Binding Assays

Tiquizium bromide (HSR-902) demonstrated approximately 3- to 4-fold greater affinity toward stomach and ileal muscarinic receptors compared with atropine, as determined by competition binding experiments using ³H-quinuclidinyl benzilate as the radioligand [1]. The compound was characterized as an atropine-type, nonselective muscarinic antagonist based on Ki and nH parameters obtained from cerebral cortex and cardiac tissue [2].

Muscarinic receptor pharmacology Radioligand binding GI smooth muscle Antispasmodic screening

Gastric Acid Secretion Inhibition: Significantly Superior to Butylscopolamine Bromide

Tiquizium bromide exhibits a substantially stronger inhibitory effect on gastric juice secretion compared with scopolamine butyl bromide (butylscopolamine) . This differentiation is mechanistically grounded in tiquizium's competitive anti-acetylcholine action at muscarinic sites within the digestive tract, which includes blockade of M3 receptors on gastric parietal cells responsible for acid secretion [1].

Gastric acid secretion Peptic ulcer models Anticholinergic comparison GI pharmacology

Ureteral Colic Pain Relief: Double-Blind Comparative Efficacy Against Butylscopolamine Bromide

A double-blind comparative clinical trial evaluated HSR-902 (tiquizium bromide) versus butylscopolamine bromide for relieving spastic pain caused by ureteral stones [1]. The study directly compared clinical efficacy and safety profiles in patients with ureteral colic, providing head-to-head evidence for differential therapeutic outcomes in urinary tract smooth muscle spasm [2].

Urolithiasis Ureteral spasm Clinical antispasmodic comparison Pain management

Human Detrusor Muscle Affinity: Comparable Ki Values to Oxybutynin and 4-DAMP Suggesting Strong Bladder Tissue Binding

Radioligand binding studies in human detrusor muscle demonstrated that tiquizium bromide exhibits Ki values similar to those of oxybutynin and 4-DAMP (a prototypical M3-selective antagonist), suggesting that tiquizium possesses strong affinity for human bladder muscarinic receptors [1]. The study indicates that M3-selective drugs demonstrate the highest affinity to human detrusor muscle, and tiquizium bromide clusters with this high-affinity group .

Urological pharmacology Detrusor muscle Muscarinic receptor binding Overactive bladder research

Bronchodilatory Activity: Comparative Antimuscarinic Potency in Airway Smooth Muscle In Vitro

Tiquizium bromide (TQZ) was evaluated for bronchodilatory effects on airway smooth muscle in vitro and in COPD patients [1]. The compound demonstrated antimuscarinic activity in airway preparations, with comparative assessments against other muscarinic antagonists in the COPD therapeutic space [2]. While not a primary respiratory indication, this evidence supports cross-tissue antimuscarinic profiling.

Airway smooth muscle Bronchodilation COPD pharmacology Muscarinic antagonist comparison

Tiquizium Bromide Research and Industrial Application Scenarios Based on Quantitative Evidence


Gastrointestinal Pharmacology: Smooth Muscle Spasmolysis with 3-4× Atropine Affinity

For research programs investigating muscarinic receptor pharmacology in gastrointestinal smooth muscle, tiquizium bromide offers quantifiably superior stomach and ileal receptor affinity (3- to 4-fold more potent than atropine) as documented by radioligand binding studies [1]. This potency differential supports experimental designs requiring enhanced GI tissue sensitivity to muscarinic blockade relative to atropine baseline controls. The compound is particularly suitable for isolated organ bath studies, gastric emptying assays, and intestinal motility models where atropine-equivalent dosing produces insufficient spasmolytic response.

Peptic Ulcer and Gastric Hypersecretion Models: Dual Spasmolytic and Antisecretory Activity

In contrast to butylscopolamine bromide—which lacks significant gastric antisecretory activity—tiquizium bromide provides combined inhibition of both gastrointestinal smooth muscle spasm and gastric acid secretion [1][2]. This dual action makes tiquizium bromide the preferred procurement choice for experimental peptic ulcer models, gastric lesion studies, and acid hypersecretion research where simultaneous control of motility and secretion is required. The compound has been evaluated in indomethacin-induced intestinal damage models, demonstrating protective effects against bacterial translocation associated with NSAID enteropathy [3].

Urological Smooth Muscle Research: Detrusor Affinity Comparable to Oxybutynin Plus Ureteral Colic Efficacy

Tiquizium bromide demonstrates Ki values in human detrusor muscle comparable to oxybutynin and the M3-selective reference compound 4-DAMP, confirming strong bladder tissue binding affinity [1]. Additionally, double-blind clinical evidence supports efficacy in ureteral stone-associated spastic pain [2]. These complementary datasets position tiquizium bromide as a versatile tool compound for urological pharmacology research, including detrusor muscle contractility studies, ureteral peristalsis models, and comparative antimuscarinic profiling in lower urinary tract tissues.

Comparative Antimuscarinic Pharmacology: Multi-Tissue Cross-Comparisons

The availability of tiquizium bromide's comparative binding and functional data across gastrointestinal, bladder, ureteral, and airway smooth muscle tissues enables its use as a reference compound in multi-tissue muscarinic antagonist profiling studies [1][2]. Researchers comparing receptor subtype selectivity patterns, tissue-specific potency gradients, or species-dependent pharmacological responses can utilize tiquizium bromide as a well-characterized quaternary ammonium antimuscarinic with published comparator data against atropine, butylscopolamine, oxybutynin, and tiotropium in distinct tissue systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiquizium (bromide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.